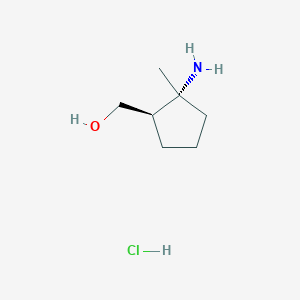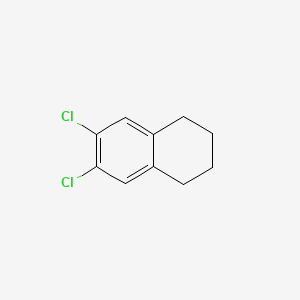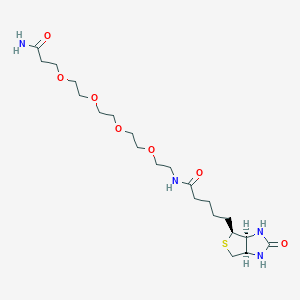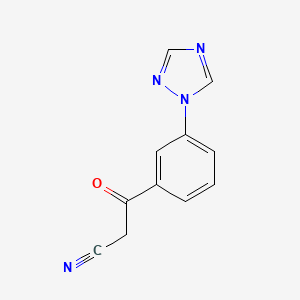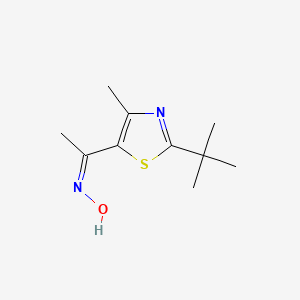![molecular formula C10H8F4O6S B13707833 Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)
Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate is a complex organic compound that features a trifluoromethyl group, a methoxy group, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate typically involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent functional group transformations. For instance, a common synthetic route might start with the acylation of a benzene derivative, followed by nitration and reduction to introduce the necessary functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in the industrial synthesis of complex organic molecules .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized benzoate derivatives, while substitution reactions could produce a variety of substituted benzoates .
Wissenschaftliche Forschungsanwendungen
Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate has several scientific research applications:
Biology: The compound’s unique functional groups make it a candidate for studying biological interactions and mechanisms.
Wirkmechanismus
The mechanism of action of Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(Trifluoromethyl)benzoate: Similar in structure but lacks the methoxy and sulfonyl groups.
Methyl 3-Fluoro-4-methoxybenzoate: Similar but does not contain the trifluoromethylsulfonyl group.
Uniqueness
Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate is unique due to the presence of both the trifluoromethylsulfonyl and methoxy groups, which impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H8F4O6S |
|---|---|
Molekulargewicht |
332.23 g/mol |
IUPAC-Name |
methyl 3-fluoro-5-methoxy-4-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H8F4O6S/c1-18-7-4-5(9(15)19-2)3-6(11)8(7)20-21(16,17)10(12,13)14/h3-4H,1-2H3 |
InChI-Schlüssel |
WQLCQSLNIWPMLF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)F)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



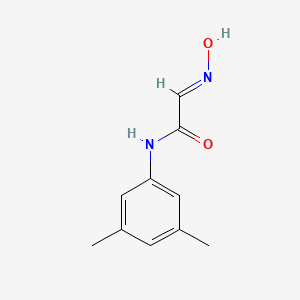
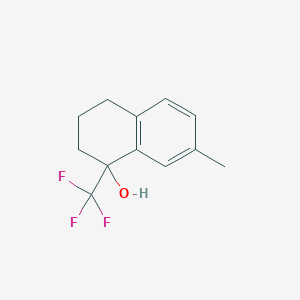
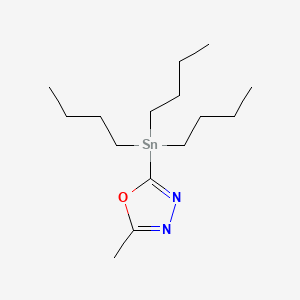
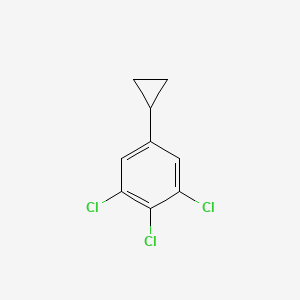
![tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
